Methyl 6-bromopyrazine-2-carboxylate

描述

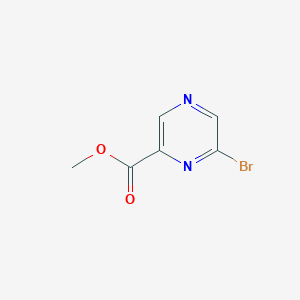

Methyl 6-bromopyrazine-2-carboxylate: is a chemical compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol . It is a brominated derivative of pyrazine, characterized by the presence of a bromine atom at the 6-position and a carboxylate ester group at the 2-position of the pyrazine ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions: Methyl 6-bromopyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of pyrazine-2-carboxylic acid followed by esterification. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the esterification reagent . The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile and a catalyst like sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

化学反应分析

Types of Reactions: Methyl 6-bromopyrazine-2-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding pyrazine derivative.

Oxidation Reactions: Oxidation can lead to the formation of pyrazine-2-carboxylic acid derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed in aqueous or organic solvents.

Major Products Formed:

Substitution Reactions: Products include various substituted pyrazine derivatives depending on the nucleophile used.

Reduction Reactions: The major product is the reduced pyrazine derivative.

Oxidation Reactions: The major product is pyrazine-2-carboxylic acid or its derivatives.

科学研究应用

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

Methyl 6-bromopyrazine-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents. Its unique structural features facilitate the development of bioactive molecules targeting neurological disorders and other medical conditions .

Case Study: Favipiravir Synthesis

Favipiravir, an antiviral medication, has been synthesized using this compound as a precursor. The synthesis involves multiple steps, with recent advancements improving yields significantly. For instance, a three-step strategy yielded an overall conversion rate of approximately 34%, showcasing the compound's importance in pharmaceutical chemistry .

Agricultural Chemistry

Agrochemical Formulation

This compound is utilized in formulating agrochemicals, particularly as herbicides and insecticides. Its effectiveness in pest control enhances agricultural productivity while being environmentally friendly due to its rapid degradation in soil and water .

| Application Type | Description |

|---|---|

| Herbicides | Effective in controlling weeds |

| Insecticides | Targets various agricultural pests |

Material Science

Development of Polymers and Coatings

this compound is explored for its potential in creating novel materials such as polyimides. These materials are valued for their thermal stability and resistance to environmental factors, making them suitable for high-temperature applications in industries like aerospace and automotive .

Polymer Production

The compound acts as a monomer in synthesizing polyimides used for adhesives, coatings, and composites. Its role as a catalyst in polyurethane production further emphasizes its versatility within material science .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed to study enzyme inhibitors and receptor binding mechanisms. This research contributes to understanding various biochemical pathways and disease mechanisms .

Analytical Chemistry

Standard Reference Material

The compound is also used as a standard reference material in analytical chemistry. It aids in the accurate quantification of related compounds within complex mixtures, enhancing the reliability of analytical techniques employed in research laboratories .

作用机制

The mechanism of action of methyl 6-bromopyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom at the 6-position and the carboxylate ester group at the 2-position contribute to its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophiles. Additionally, its structure allows for interactions with enzymes and receptors, making it a valuable tool in drug discovery and development .

相似化合物的比较

- Methyl 3-amino-6-bromopyrazine-2-carboxylate

- Methyl 6-bromopyridine-2-carboxylate

- 3,6-Dibromopyrazine-2-carboxylate

Comparison: Methyl 6-bromopyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to methyl 3-amino-6-bromopyrazine-2-carboxylate, it lacks an amino group, which affects its reactivity and potential applications. Methyl 6-bromopyridine-2-carboxylate, on the other hand, has a different heterocyclic core, leading to variations in its chemical behavior and uses.

生物活性

Methyl 6-bromopyrazine-2-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H6BrN2O2 and features a bromine atom at the 6-position of the pyrazine ring. Its structure contributes to its reactivity and potential biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C6H6BrN2O2 |

| CAS Number | 6966-01-4 |

| Appearance | Light yellow to brown powder |

| Melting Point | 172.0 - 176.0 °C |

| Purity | >98% (by gas chromatography) |

Antiviral Properties

Research indicates that pyrazine derivatives, including this compound, may exhibit antiviral activity. For instance, T-1106, a related pyrazine derivative, demonstrated efficacy against yellow fever virus (YFV) in animal models, suggesting that compounds with similar structures could also possess antiviral properties .

Enzyme Inhibition

This compound may act as an enzyme inhibitor. Research on other pyrazine derivatives has revealed their ability to inhibit cholinesterases, which are important targets in Alzheimer's disease therapy . The unique structural features of this compound could enable similar interactions with biological targets.

Synthesis Pathways

The synthesis of this compound typically involves bromination of pyrazine derivatives followed by esterification processes. One notable synthetic route involves the use of Selectfluor® as a fluorination agent in a multi-step synthesis aimed at producing favipiravir, where this compound serves as a key intermediate .

Case Studies

- Favipiravir Synthesis : In a study conducted by FUJIFILM Toyama Chemical Company, this compound was utilized in the synthesis of favipiravir. The overall yield varied depending on the synthetic route employed, highlighting the compound's role as an important intermediate in antiviral drug development .

- Antiviral Efficacy Study : T-1106 was tested for its effectiveness against YFV, showing that pyrazines can significantly improve survival rates in infected models when administered post-infection . This suggests that this compound could be explored for similar antiviral applications.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 6-bromopyrazine-2-carboxylate, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves bromination of a pyrazine precursor followed by esterification. For example, bromination of 5-methylpyrazine-2-carboxylic acid using bromine in acetic acid at 80°C for 45 minutes, followed by esterification with methanol under reflux. Polar aprotic solvents like dimethylformamide (DMF) are preferred for nucleophilic substitution steps .

- Optimization : Yield and purity are enhanced by controlling temperature (e.g., 80°C for bromination) and using column chromatography (e.g., 20% ethyl acetate in hexane) for purification .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Techniques :

- NMR : To confirm regioselectivity of bromine substitution and ester group placement.

- LC-MS/HRMS : For molecular weight validation and purity assessment (e.g., HRMS-ESI+ for exact mass determination) .

- X-ray crystallography : Structural elucidation using SHELXL for refinement and WinGX for data processing .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethyl acetate. Insoluble in water .

- Stability : Stable at room temperature in inert atmospheres but sensitive to prolonged exposure to moisture or strong acids/bases .

Advanced Research Questions

Q. How can researchers address contradictory crystallographic data when resolving the structure of this compound derivatives?

- Methodology :

- Use SHELXL for high-resolution refinement, especially for handling twinned data or disordered regions .

- Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .

- Compare experimental data with computational models (e.g., PubChem-derived InChI keys) to resolve ambiguities .

Q. What strategies improve regioselectivity in the bromination of pyrazine derivatives to synthesize this compound?

- Approaches :

- Directing groups : Amino or methyl groups at specific positions guide bromine substitution to the 6-position .

- Solvent effects : Using acetic acid as a solvent enhances electrophilic bromination efficiency .

- Temperature control : Lower temperatures (e.g., 0–5°C) reduce side reactions like di-bromination .

Q. How can this compound be utilized as a precursor in designing bioactive molecules?

- Applications :

- Anticancer agents : Functionalize the bromine site via Suzuki coupling to introduce aryl/heteroaryl groups for kinase inhibition studies .

- Antimicrobial scaffolds : Replace the methyl ester with amide groups to enhance membrane permeability .

- In vitro assays : Use LC-MS to monitor metabolic stability in hepatic microsomes .

Q. What computational tools are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Tools :

- DFT calculations : To model transition states and activation energies for SNAr reactions.

- PubChem data : Leverage SMILES strings (e.g.,

CC1=C(N=C(C(=N1)N)C(=O)OC)Br) for docking studies or QSAR modeling .

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

- Case Study :

- Steric effects : Bulkier substituents at the 3-position reduce enzyme binding affinity (e.g., CYP450 inhibition) .

- Electronic effects : Electron-withdrawing groups (e.g., nitro) at the 5-position enhance electrophilicity, improving covalent binding to target proteins .

Q. Data Contradiction Analysis

Resolving discrepancies in reported synthetic yields for this compound derivatives

- Root causes :

- Reagent purity : Impurities in bromine or solvents can lower yields.

- Chromatographic methods : Silica gel vs. HPLC purification leads to variability in reported purity .

Q. Methodological Best Practices

Designing a robust catalytic system for cross-coupling reactions using this compound

属性

IUPAC Name |

methyl 6-bromopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNSTNYSMCKCSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681025 | |

| Record name | Methyl 6-bromopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40155-34-8 | |

| Record name | Methyl 6-bromopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-bromopyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。